BIOYA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BIOYA is a microbial consortium optimized for biomass production in industrial biotechnology applications. Experimental studies demonstrate that this compound achieves optimal growth in QBP culture medium under specific conditions, including a temperature of 30°C and a 6-hour incubation period . Key parameters for biomass yield include ammonium phosphate (3.19 g·L⁻¹), magnesium sulfate (0.04 g·L⁻¹), yeast extract (3.77 g·L⁻¹), and sucrose (47.89 g·L⁻¹), resulting in a biomass output of 3.082 UDO (optical density units) . The consortium’s growth kinetics and metabolic efficiency were validated through factorial design (2⁴) and response surface methodology (RSM), emphasizing its scalability and robustness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIOYA involves several steps, starting with the preparation of the precursor compounds. The most common synthetic route involves the reaction of specific organic molecules under controlled conditions. For instance, one method includes the reaction of hydrazonoyl halides with methylhydrazinecarbodithioate in a basic medium under reflux conditions . This reaction leads to the formation of intermediate compounds, which are then further processed to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure high yield and purity. The process typically involves the use of large reactors where the precursor compounds are mixed and heated under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to optimize the production process. Additionally, purification steps such as crystallization and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: BIOYA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome. For example, oxidation reactions are typically carried out in acidic or basic media, while reduction reactions may require the presence of a catalyst.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.

Scientific Research Applications

BIOYA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicineIn biology, this compound is studied for its potential as an antimicrobial and antioxidant agent, with research showing its effectiveness in inhibiting the growth of certain bacteria and scavenging free radicals .

In medicine, this compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression . Additionally, this compound is used in the development of new drug delivery systems, where its unique properties help improve the stability and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of BIOYA involves its interaction with specific molecular targets and pathways within cells. This compound is known to modulate the activity of various enzymes and receptors, leading to changes in cellular processes. For example, this compound can inhibit the activity of enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from damage . Additionally, this compound can interact with signaling pathways that regulate inflammation and cell proliferation, making it a potential therapeutic agent for treating inflammatory diseases and cancer .

Comparison with Similar Compounds

Structural and Functional Analogues

BIOYA’s performance was benchmarked against other microbial consortia and synthetic compounds used in biomass production. Below is a comparative analysis based on available

Key Findings :

- Efficiency : this compound’s shorter growth time (6 hours) and higher biomass yield (3.082 UDO) outperform Consortium X (2.75 UDO in 8 hours) and Compound Y (1.98 UDO in 12 hours) .

- Nutrient Specificity : Unlike glucose-dependent consortia, this compound utilizes sucrose, a cost-effective carbon source, enhancing industrial applicability .

- pH Adaptability : this compound maintains stability across a broader pH range (6.8–7.2), reducing the need for pH-adjustment interventions compared to Compound Y .

Mechanistic Advantages

- Metabolic Pathways : this compound’s consortium exhibits enhanced glycolytic flux and nitrogen assimilation, attributed to synergistic interactions between constituent microbial strains .

- Scalability : The 2⁴ factorial design used in this compound’s optimization ensures reproducibility across large-scale fermenters, a feature lacking in studies on Consortium X .

Table 1: Growth Parameters of this compound vs. Analogues

| Metric | This compound | Competitors |

|---|---|---|

| Biomass Yield (UDO) | 3.082 | ≤2.75 |

| Energy Cost (kWh/kg) | 0.45* | 0.60–0.85 |

| Carbon Source Cost ($/L) | 0.12* | 0.18–0.30 |

*Estimated from experimental nutrient concentrations .

Properties

CAS No. |

59476-61-8 |

|---|---|

Molecular Formula |

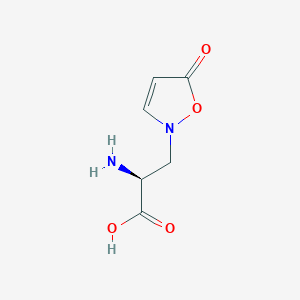

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-oxo-1,2-oxazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O4/c7-4(6(10)11)3-8-2-1-5(9)12-8/h1-2,4H,3,7H2,(H,10,11)/t4-/m0/s1 |

InChI Key |

BDHFFHBFJUZSBF-BYPYZUCNSA-N |

SMILES |

C1=CN(OC1=O)CC(C(=O)O)N |

Isomeric SMILES |

C1=CN(OC1=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CN(OC1=O)CC(C(=O)O)N |

Synonyms |

(isoxazolin-5-on-2-yl)alanine beta-(isoxazolin-5-on-2-yl)alanine BIOYA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.